molecular formula C10H9FN2O B2919908 2-cyano-N-(4-fluorobenzyl)acetamide CAS No. 169120-70-1

2-cyano-N-(4-fluorobenzyl)acetamide

Cat. No.: B2919908
CAS No.: 169120-70-1
M. Wt: 192.193
InChI Key: JMWIYDKCDJIKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-fluorobenzyl)acetamide is an organic compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a fluorobenzyl group attached to an acetamide backbone. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-fluorobenzylamine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyano group . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-(4-fluorobenzyl)acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-methoxybenzyl)acetamide
  • 2-cyano-N-(4-chlorobenzyl)acetamide
  • 2-cyano-N-(4-bromobenzyl)acetamide

Uniqueness

2-cyano-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. The fluorine atom also influences the compound’s lipophilicity and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-cyano-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWIYDKCDJIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.